Mevastatin Hydroxy Acid t-Butylamine Salt
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Overview
Description
Mevastatin Hydroxy Acid t-Butylamine Salt: is a derivative of mevastatin, a compound belonging to the statin class of drugs. Statins are well-known for their cholesterol-lowering properties, primarily through the inhibition of the enzyme HMG-CoA reductase. Mevastatin was initially isolated from the mold Penicillium citrinum and has since been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mevastatin Hydroxy Acid t-Butylamine Salt typically involves the hydrolysis of mevastatin to its hydroxy acid form, followed by the formation of a salt with t-butylamine. The hydrolysis step is often carried out under acidic or basic conditions, depending on the desired reaction pathway .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Penicillium species to produce mevastatin. The mevastatin is then chemically modified to obtain the hydroxy acid form, which is subsequently reacted with t-butylamine to form the final salt .
Chemical Reactions Analysis
Types of Reactions: Mevastatin Hydroxy Acid t-Butylamine Salt undergoes various chemical reactions, including:
Oxidation: The hydroxy acid form can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, Mevastatin Hydroxy Acid t-Butylamine Salt is used as a reference material for analytical methods, including chromatography and capillary electrophoresis .
Biology: In biological research, this compound is studied for its effects on cellular processes, particularly those related to cholesterol metabolism and enzyme inhibition .
Medicine: Medically, this compound is investigated for its potential to lower cholesterol levels and reduce the risk of cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of other statin derivatives and as a standard for quality control in pharmaceutical manufacturing .
Mechanism of Action
Mevastatin Hydroxy Acid t-Butylamine Salt exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis. This inhibition leads to decreased hepatic cholesterol production, increased uptake of low-density lipoprotein (LDL) cholesterol, and reduced cholesterol levels in the bloodstream . The hydroxy acid form of mevastatin mimics the natural substrate of the enzyme, allowing it to bind with high affinity and effectively block the enzyme’s activity .
Comparison with Similar Compounds
Lovastatin: Another statin derived from fungal fermentation, used to lower cholesterol levels.
Pravastatin: A derivative of mevastatin with improved pharmacokinetic properties.
Simvastatin: A synthetic derivative of lovastatin with enhanced potency.
Uniqueness: Mevastatin Hydroxy Acid t-Butylamine Salt is unique due to its specific chemical structure, which allows for high-affinity binding to HMG-CoA reductase. This high binding affinity makes it a potent inhibitor of cholesterol biosynthesis, distinguishing it from other statins .
Properties
CAS No. |
262285-80-3 |
---|---|
Molecular Formula |
C27H47NO6 |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C23H36O6.C4H11N/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;1-4(2,3)5/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);5H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-;/m0./s1 |
InChI Key |
KKUAUFTVXXYRIK-AGNATJBLSA-N |
SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O.CC(C)(C)N |
Canonical SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N |
Synonyms |
(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoate 2-Methyl-2-propanamine |
Origin of Product |
United States |
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